(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
CAS No.: 207606-55-1
Cat. No.: VC1999965
Molecular Formula: C13H13BrClNO5
Molecular Weight: 378.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 207606-55-1 |
|---|---|
| Molecular Formula | C13H13BrClNO5 |
| Molecular Weight | 378.6 g/mol |
| IUPAC Name | (2S,3R,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)8(3-16-6)21-13-12(19)11(18)7(17)4-20-13/h1-3,7,11-13,16-19H,4H2/t7-,11+,12-,13+/m1/s1 |
| Standard InChI Key | LXVCKAHHHVVOJV-KQXJFYCDSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
| SMILES | C1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
| Canonical SMILES | C1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Introduction
Chemical Structure and Identification
(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a synthetic compound featuring a halogenated indole moiety linked to a xylopyranoside sugar through a glycosidic bond. The compound's complex stereochemistry is indicated in its systematic name, with specific chirality at the 2S, 3R, 4S, and 5R positions of the pyran ring structure.
The compound can be identified through several standardized chemical identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 207606-55-1 |
| Molecular Formula | C₁₃H₁₃BrClNO₅ |
| Molecular Weight | 378.60 g/mol |
| PubChem CID | 2733917 |
| InChI | InChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)8(3-16-6)21-13-12(19)11(18)7(17)4-20-13/h1-3,7,11-13,16-19H,4H2/t7-,11+,12-,13+/m1/s1 |
The compound contains a halogenated indole core with bromine at position 5 and chlorine at position 4, linked to a xylopyranoside sugar through position 3 . This specific arrangement creates a distinctive structure with particular biochemical properties and applications.
Structural Characteristics
The molecule consists of two primary structural components:
-
A 5-bromo-4-chloro-1H-indol-3-yl group (halogenated indole moiety)
-
A β-D-xylopyranoside sugar moiety (tetrahydro-2H-pyran-3,4,5-triol)
These components are linked through a glycosidic bond, which is susceptible to enzymatic hydrolysis under specific conditions . The specific stereochemistry at the 2S, 3R, 4S, and 5R positions of the tetrahydropyran ring contributes to the compound's biochemical selectivity and reactivity.
Physical and Chemical Properties
The physical and chemical properties of (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol have been well-characterized through various analytical methods.
Physical Appearance and Basic Properties
This compound typically appears as a white to pale pink or faint green-brown powder under standard laboratory conditions . Its physical state and appearance can provide initial indicators of its purity and stability.
Detailed Physical Properties
The specific optical rotation value indicates the compound's chiral nature, which is critical for its biological activity and specificity in biochemical applications. High-purity grades (≥99.0%) are available for research applications, ensuring reliable experimental results .
Solubility Profile
The compound exhibits distinct solubility characteristics that influence its handling and application in laboratory settings:
This solubility profile impacts the preparation of stock solutions for experimental use. For optimal solubilization, heating to 37°C followed by ultrasonic bath treatment is recommended when preparing concentrated stock solutions .
| Supplier | Package Size | Price Range (USD) |
|---|---|---|
| GlpBio | 25mg | $148.00 |
| GlpBio | 100mg | $322.00 |
| GlpBio | 500mg | $694.00 |
| Aladdin Scientific | 25mg | $86.90 |
| Aladdin Scientific | 100mg | $311.90 |
| Aladdin Scientific | 500mg | $1,400.90 |
| LabSolu | 25mg - 500mg | $117.32 - $1,891.22 |
Pricing varies significantly between suppliers, with quantities typically ranging from 25mg to 500mg to accommodate different research scales . Some suppliers note that the compound may be manufactured post-order, with delivery times extending to 4-8 weeks .
Stock Solution Preparation
For laboratories requiring precise concentration preparation, the following stock solution calculation table provides guidance:
| Desired Concentration | Amount of Compound |
|---|---|
| 1 mg | |
| 1 mM | 2.6413 mL |
| 5 mM | 0.5283 mL |
| 10 mM | 0.2641 mL |
This table assists researchers in preparing solutions of specified molarities using different amounts of the compound . Proper solution preparation is critical for experimental reproducibility and reliable results.
Biochemical Applications
The structure of (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol suggests several potential applications in biochemical research.
Enzyme Activity Detection
As a halogenated indolyl glycoside, this compound likely functions as a chromogenic substrate for the detection of specific glycosidase enzymes, particularly β-xylosidases. When the glycosidic bond is hydrolyzed by the target enzyme, the liberated indoxyl moiety can spontaneously oxidize and dimerize to form an insoluble, colored precipitate that serves as a visual indicator of enzyme activity .
Categorization
The compound is categorized under "Nucleosides & Nucleotides" by some suppliers, indicating its relevance to nucleic acid research and related biochemical pathways . This classification suggests potential applications in molecular biology and genetics research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume